molecular formula C8H6BrN3 B154387 5-Bromoquinoxalin-6-amine CAS No. 134892-45-8

5-Bromoquinoxalin-6-amine

Cat. No. B154387
M. Wt: 224.06 g/mol
InChI Key: IRAOSCSPAYZRJE-UHFFFAOYSA-N
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Description

5-Bromoquinoxalin-6-amine, also known as 6-Amino-5-bromoquinoline, is a chemical compound with the molecular formula C8H6BrN3 . It is a yellow solid and is slightly soluble in water but soluble in alcohol, ether, and carbon disulfide . It has a wide range of biological and pharmacological activities and shows both electrophilic and nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of 5-Bromoquinoxalin-6-amine is represented by the linear formula C8H6BrN3 . The InChI code for the compound is 1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 . The compound has a molecular weight of 224.06 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromoquinoxalin-6-amine are not detailed in the sources, the compound is known to undergo both electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

5-Bromoquinoxalin-6-amine is a yellow solid . It has a molecular weight of 224.06 g/mol . The compound is slightly soluble in water but soluble in alcohol, ether, and carbon disulfide . It has a melting point of 151-153°C .

Scientific Research Applications

Synthesis Techniques

  • 6-Amino-5-bromoquinoxaline can be synthesized using 4-nitrobenzene-1,2-diamine with a process involving cyclization, hydrogenation, and bromination. This method has advantages like mild conditions, concise route, and high yield without impurity, with an overall yield of 77.3% (Chang Dong-liang, 2009).
  • An efficient bromination synthesis method using 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent for 6-Amino-5-bromoquinoxaline has been provided, highlighting its mild conditions and high yield of 97.6% (Ha Cheng-yong, 2009).

Chemical Transformations and Derivatives

  • A study on 2,6-Dimethoxy-benzoquinones showed that 5-amino-6-nitroquinoxalines can be transformed into various substituted 1,4,5,8-tetra-azaphenanthrenes, demonstrating the compound's versatility in chemical transformations (R. Nasielski‐Hinkens & M. Benedek-Vamos, 1975).
  • The compound has been used in the synthesis of various analogs to assess σ(1)/σ(2) binding affinity and selectivity, demonstrating its importance in the development of receptor ligands (Kuo‐hsien Fan et al., 2011).

Biological Applications

  • Synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides involves the reaction of 5,6-difluorobenzofuroxane with derivatives of 5-bromoquinoxaline, showing its potential in creating compounds for biological study (S. Kotovskaya et al., 1999).
  • In cancer research, 5-bromoquinoxaline derivatives have shown significant anticancer activities, underlining the compound's role in synthesizing potential anticancer agents (Zbigniew Malinowski et al., 2015).

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols should be avoided . It should be stored in a dry and well-ventilated place . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

5-bromoquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAOSCSPAYZRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310968
Record name 6-Amino-5-bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinoxalin-6-amine

CAS RN

50358-63-9, 134892-45-8
Record name 6-Amino-5-bromoquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50358-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoquinoxalin-6-amine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-5-bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-5-bromochinoxaline hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-bromoquinoxalin-6-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BROMOQUINOXALIN-6-AMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AH Bakheit, AM Alomar, H Darwish… - Profiles of Drug …, 2023 - Elsevier
… Among them, 5-Bromoquinoxalin-6-amine 6, as an important intermediate of brimonidine tartrate, directly affects the tartrate industrialization process of brimonidine acid (Scheme 3). …
Number of citations: 1 www.sciencedirect.com
M Yang, X Gu, H Yan, B Tang, T Zhu - Journal of Materials Science, 2023 - Springer
… The mobile phase for 6-aminoquinoxaline, 4-nitro-o-phenylenediamine and 5-bromoquinoxalin-6-amine in brimonidine tartrate was MeOH/H 2 O (0.10% NH 3 ·H 2 O) (21.00:79.00, v/v), …
Number of citations: 0 link.springer.com
Z Ma, H Lu, K Liao, Z Chen - Iscience, 2020 - cell.com
Aryl halide (Br, Cl, I) is among the most important compounds in pharmaceutical industry, material science, and agrochemistry, broadly utilized in diverse transformations. Tremendous …
Number of citations: 6 www.cell.com
MC Sonanis, AP Rajput - Int J Pharm Pharm Sci, 2011
Number of citations: 23
S Kondra, BA Thukaram, D Gowrisankar… - Annales …, 2021 - Elsevier
L’objectif principal de l’étude est de développer une méthode UPLC / PDA adaptée et rapide en couplant en ligne à l’analyseur Quadrupole Dalton (QDa), un détecteur de masse pour l’…
Number of citations: 4 www.sciencedirect.com

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